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An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction:

Naperiglipron (LY3549492) is an oral, non-peptide, small-molecule glucagon-like peptide-1
receptor (GLP-1R) agonist under development by Eli Lilly for the treatment of obesity and type
2 diabetes.[1][2] The reproducibility of clinical findings is a cornerstone of drug development,
providing assurance of a compound's efficacy and safety. However, the public availability of
clinical data on Naperiglipron is currently limited. In September 2025, Eli Lilly announced the
discontinuation of two of the three Phase Il trials for Naperiglipron for "strategic business
reasons,” further narrowing the scope of publicly available data.[3][4]

Given the scarcity of published findings for Naperiglipron, this guide provides a comparative
analysis using data from a closely related compound, orforglipron, also an oral, non-peptide
GLP-1R agonist developed by Eli Lilly.[3] Orforglipron has a more extensive public record of
clinical trial data, offering a valuable proxy for understanding the potential clinical profile of
Naperiglipron. This guide presents the available information on Naperiglipron's clinical
development program and contrasts it with the more robust dataset for orforglipron, providing a
framework for researchers to assess the current landscape of oral GLP-1R agonist
development.

Naperiglipron: Clinical Development Program
Overview
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Public information on Naperiglipron's clinical trials is primarily limited to trial registry data. As
of late 2025, two Phase Il trials were terminated before significant enroliment, and one Phase Il
trial remains ongoing.[3][4][5]

Clinical Trial Target Planned
- Status Phase ) Notes
Identifier Population Enroliment
Terminated
Adults (55-80 for strategic
NCT0708546 ] years) with a business
Terminated I 220
8 BMI of 22-25 reasons; only
kg/m2 one patient
enrolled.[3]
Terminated

Patients with _
) for strategic
overweight or

N ) ] business
Not specified Terminated Il obesity and 150
reasons; only
Type 2 .
_ one patient
Diabetes
enrolled.[3]
Primary
Patients with completion
Not specified Ongoing Il overweightor 275 date
obesity anticipated in
April 2026.[3]
Investigating
safety,
Healthy N
o tolerability,
participants
NCT0723273 N _ N and
Recruiting I with Not specified ]
2 ) pharmacokin
overweight or _
) etics of
obesity )
multiple
doses.[1]

Orforglipron: A Comparative Clinical Data Summary
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Orforglipron has a more extensive set of published clinical trial data from its Phase Il and
Phase Il (ACHIEVE and ATTAIN programs) studies. These findings offer insights into the
potential efficacy and safety profile of oral, non-peptide GLP-1R agonists.

Efficacy in Weight Management (ATTAIN-1 Trial)

The ATTAIN-1 trial was a Phase Il study that evaluated orforglipron in adults with obesity or
overweight without diabetes over a 72-week period.[6]

Treatment Group Mean Body Weight Reduction (%)
Orforglipron (6 mg) 7.8%

Orforglipron (12 mq) 9.3%

Orforglipron (36 mg) 12.4%

Placebo 2.1%

Efficacy in Type 2 Diabetes (ACHIEVE-1 Trial)

The ACHIEVE-1 trial was a 40-week, Phase Il study of orforglipron in adults with type 2
diabetes who were not taking other anti-diabetic medications.[7][8]

Mean Change in HbAlc from Mean Change in Body
Treatment Group

Baseline (%) Weight from Baseline (%)
Orforglipron (3 mg) -1.24 -4.5
Orforglipron (12 mg) -1.47 -5.8
Orforglipron (36 mqg) -1.48 -7.6
Placebo -0.41 -1.7

Experimental Protocols
General Protocol for a Phase Ill Oral GLP-1R Agonist
Trial in Obesity (Based on Orforglipron's ATTAIN-1 Trial)
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o Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase 1l trial.[9]

» Participant Population: Adults with a Body Mass Index (BMI) = 30 kg/m 2 or > 27 kg/m 2 with
at least one weight-related comorbidity (e.g., hypertension, dyslipidemia). Participants with
diabetes are excluded.[4]

« Intervention: Participants are randomized to receive once-daily oral doses of the
investigational drug (e.g., orforglipron at varying doses) or a matching placebo.[9]

» Duration: The treatment period typically lasts for 72 weeks, with a dose-escalation phase at
the beginning to improve tolerability.[9]

» Primary Endpoint: The primary efficacy endpoint is the percentage change in body weight
from baseline to the end of the treatment period.[4]

o Secondary Endpoints: Key secondary endpoints often include the proportion of participants
achieving =25%, >10%, and =15% weight loss, as well as changes in cardiometabolic risk
factors such as waist circumference, blood pressure, and lipid levels.[4][9]

o Safety and Tolerability: Assessed through the monitoring of adverse events, clinical
laboratory tests, vital signs, and physical examinations throughout the study. The most
common adverse events are typically gastrointestinal in nature (nhausea, vomiting, diarrhea).

[4]

Mandatory Visualizations
Signaling Pathway of an Oral GLP-1 Receptor Agonist
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Caption: GLP-1R signaling pathway activated by an oral small-molecule agonist.

Generalized Experimental Workflow for an Oral Obesity
Drug Clinical Trial
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Caption: A generalized workflow for a Phase IIl oral obesity drug clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Comparative Guide to the Reproducibility of
Naperiglipron Findings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601837#reproducibility-of-published-naperiglipron-
findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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